(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
Brand Name:
Vulcanchem
CAS No.:
53167-11-6
VCID:
VC21107052
InChI:
InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1
SMILES:
CC1(OC2C(C(OC2O1)C=O)O)C
Molecular Formula:
C8H12O5
Molecular Weight:
188.18 g/mol
(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde
CAS No.: 53167-11-6
Cat. No.: VC21107052
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53167-11-6 |
|---|---|
| Molecular Formula | C8H12O5 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | (3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5+,6-,7-/m1/s1 |
| Standard InChI Key | RSHCFFAQYBYYGI-XZBKPIIZSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C=O)O)C |
| SMILES | CC1(OC2C(C(OC2O1)C=O)O)C |
| Canonical SMILES | CC1(OC2C(C(OC2O1)C=O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator